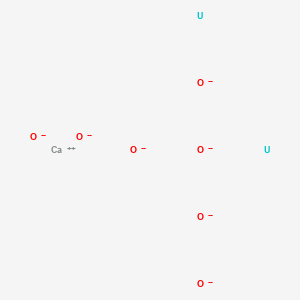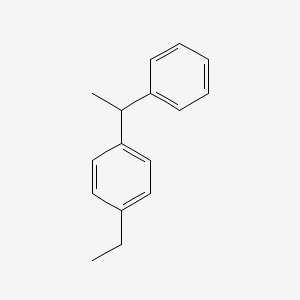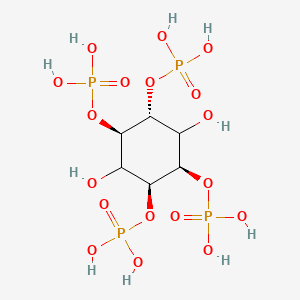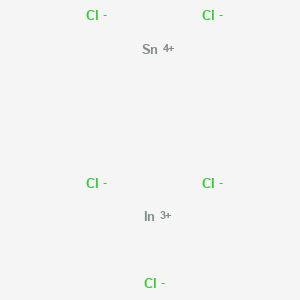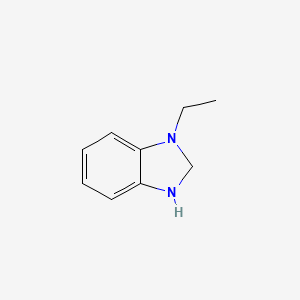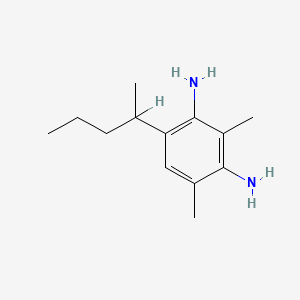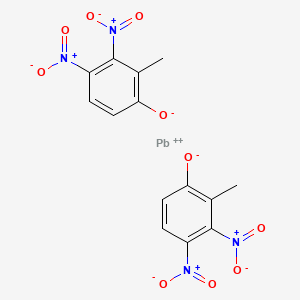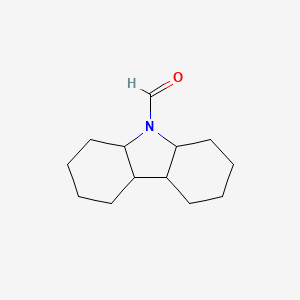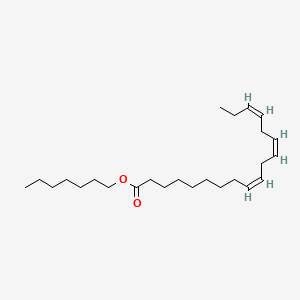
2-(5-Methylhexyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylhexyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a pyridine ring substituted with a 5-methylhexyl group at the second position. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylhexyl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with 5-methylhexyl halides under basic conditions. This reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes. For example, a continuous flow setup using a column packed with Raney® nickel and a low boiling point alcohol like 1-propanol at high temperature can produce 2-methylpyridines efficiently .
化学反応の分析
Types of Reactions: 2-(5-Methylhexyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
科学的研究の応用
2-(5-Methylhexyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and can act as a ligand in coordination chemistry.
Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
作用機序
The mechanism of action of 2-(5-Methylhexyl)pyridine involves its interaction with specific molecular targets. In biological systems, pyridine derivatives can interact with enzymes and receptors, modulating their activity. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Pyridine: The parent compound with a simple six-membered ring containing one nitrogen atom.
2-Methylpyridine: A pyridine derivative with a methyl group at the second position.
5-Methylhexylpyridine: A pyridine derivative with a 5-methylhexyl group at a different position.
Uniqueness: 2-(5-Methylhexyl)pyridine is unique due to the specific positioning of the 5-methylhexyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall properties .
特性
CAS番号 |
94278-29-2 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC名 |
2-(5-methylhexyl)pyridine |
InChI |
InChI=1S/C12H19N/c1-11(2)7-3-4-8-12-9-5-6-10-13-12/h5-6,9-11H,3-4,7-8H2,1-2H3 |
InChIキー |
WXZQNHOHMPCZGQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


